Butyl(3-phenylbutyl)amine

Description

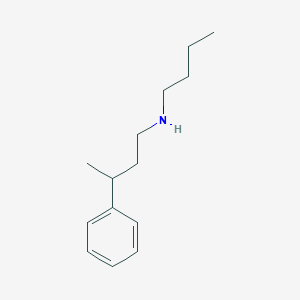

Butyl(3-phenylbutyl)amine is an organic compound that belongs to the class of secondary amines. It has the molecular formula C14H23N and a molecular weight of 205.34 g/mol. This compound is characterized by a butyl group attached to a 3-phenylbutylamine structure, making it a unique member of the amine family.

Properties

IUPAC Name |

N-butyl-3-phenylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-3-4-11-15-12-10-13(2)14-8-6-5-7-9-14/h5-9,13,15H,3-4,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZFVHULLXHZPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Butyl(3-phenylbutyl)amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a halogenoalkane with a primary amine. For instance, the reaction between 3-phenylbutylamine and butyl bromide in the presence of a base like sodium hydroxide can yield this compound . The reaction typically requires heating and an organic solvent such as ethanol.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of nitro compounds or reductive amination of carbonyl compounds. These methods are preferred for large-scale synthesis due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Butyl(3-phenylbutyl)amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: It can be reduced to form primary amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the amine group acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenoalkanes and acid chlorides are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions include amides, imines, and various substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Butyl(3-phenylbutyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl(3-phenylbutyl)amine involves its interaction with various molecular targets, primarily through its amine group. It can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function and activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Butylamine: A simpler amine with a butyl group attached to an amine.

Phenylbutylamine: An amine with a phenyl group attached to a butylamine structure.

N-Butylamine: A primary amine with a butyl group attached to the nitrogen atom.

Uniqueness

Butyl(3-phenylbutyl)amine is unique due to its combined butyl and phenylbutyl structure, which imparts distinct chemical and physical properties. This combination allows for diverse reactivity and applications compared to simpler amines .

Biological Activity

Butyl(3-phenylbutyl)amine, a compound with significant potential in various biological applications, has garnered attention for its structural similarity to other biologically active amines. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its phenyl group and branched butyl chain, which contribute to its unique chemical properties. The compound's molecular formula is , and it is often studied for its interactions with various biological targets.

Target Interactions

Research indicates that this compound may interact with enzymes such as trypsin-1 and trypsin-2. These interactions are believed to occur through binding at the active sites of these enzymes, potentially altering their functions. For instance, similar compounds have shown inhibition concentration values (IC50) around 294 μM, suggesting that this compound may exhibit comparable inhibitory effects on enzyme activity.

Environmental Influences

The biological activity of this compound can be significantly influenced by environmental factors. For example, the presence of other aromatic amines can lead to fluorescence quenching, which may affect the compound's stability and efficacy in biological systems.

Pharmacological Insights

Research has highlighted the compound's potential pharmacological applications. It has been investigated for its ability to act against synthetic substrates relevant in drug development. Notably, it has demonstrated interactions with various cytochrome P450 enzymes, indicating a potential role in drug metabolism .

Cytotoxicity and Safety Assessments

Studies assessing the cytotoxic effects of this compound on human cell lines have shown promising results. For instance, cytotoxicity testing on neuroblastoma (SH-SY5Y) and hepatocellular carcinoma (HepG2) cell lines revealed that the compound does not exhibit significant toxicity at therapeutic concentrations . This suggests that it could be a viable candidate for further development in therapeutic contexts.

Inhibition Studies

In one study involving enzyme inhibition, this compound was tested against human butyrylcholinesterase (BChE). The results indicated that it could inhibit BChE activity effectively, with IC50 values demonstrating its potency compared to other known inhibitors . This property is particularly relevant for developing treatments for conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | ~294 | Enzyme inhibition (trypsin-like enzymes) |

| 2-Chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine | 294 | Similar enzyme inhibition |

| 4-Phenylbutylamine | Varies | Interaction with synthetic substrates |

This table illustrates how this compound compares to other compounds in terms of biological activity and mechanism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.